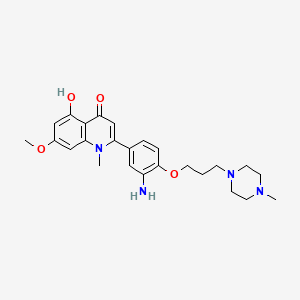

WRNA10

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C25H32N4O4 |

|---|---|

分子量 |

452.5 g/mol |

IUPAC名 |

2-[3-amino-4-[3-(4-methylpiperazin-1-yl)propoxy]phenyl]-5-hydroxy-7-methoxy-1-methylquinolin-4-one |

InChI |

InChI=1S/C25H32N4O4/c1-27-8-10-29(11-9-27)7-4-12-33-24-6-5-17(13-19(24)26)20-16-23(31)25-21(28(20)2)14-18(32-3)15-22(25)30/h5-6,13-16,30H,4,7-12,26H2,1-3H3 |

InChIキー |

RKSJTDUPPZINHN-UHFFFAOYSA-N |

正規SMILES |

CN1CCN(CC1)CCCOC2=C(C=C(C=C2)C3=CC(=O)C4=C(N3C)C=C(C=C4O)OC)N |

製品の起源 |

United States |

Foundational & Exploratory

The Discovery of RNA Interference: A Technical Guide to the Seminal Work of Fire and Mello

In 1998, Andrew Fire and Craig Mello published a groundbreaking paper in Nature that elucidated a novel mechanism of gene silencing mediated by double-stranded RNA (dsRNA), a process they termed RNA interference (RNAi).[1][2][3] This discovery, which earned them the Nobel Prize in Physiology or Medicine in 2006, has revolutionized our understanding of gene regulation and provided a powerful tool for biomedical research and drug development.[2] This technical guide provides an in-depth analysis of their seminal work, focusing on the core experimental protocols, quantitative data, and the foundational understanding of the RNAi pathway as it was then described.

Core Findings: dsRNA as a Potent and Specific Silencing Agent

Prior to Fire and Mello's work, researchers had observed gene silencing phenomena using "antisense" RNA, single-stranded RNA designed to be complementary to a target messenger RNA (mRNA). However, the effects were often modest and inconsistent.[4] Fire and Mello's key insight was the demonstration that double-stranded RNA was substantially more effective at inducing gene silencing than either the sense or antisense strands alone.[5][6]

Their experiments in the nematode Caenorhabditis elegans revealed several key characteristics of RNAi:

-

Potency: Only a few molecules of dsRNA per cell were required to elicit a potent silencing effect, suggesting a catalytic or amplification mechanism.[5][7]

-

Specificity: The silencing effect was highly specific to the gene whose mRNA sequence matched that of the dsRNA.[6]

-

Systemic Nature: The silencing signal could spread between cells and tissues.[8]

-

Heritability: The silencing effect could be inherited by the progeny of the injected animals.[2][8]

These findings pointed to a previously unknown cellular machinery that recognizes and utilizes dsRNA to regulate gene expression.

Key Experiments and Quantitative Data

Fire and Mello's primary model system was the nematode C. elegans, and their key target gene was unc-22, which codes for a myofilament protein. A loss-of-function mutation in unc-22 results in a characteristic "twitching" phenotype, providing a readily observable readout for gene silencing.[6]

Table 1: Phenotypic Effects of RNA Injection Targeting the unc-22 Gene

| RNA Injected | Concentration | Observed Phenotype in Progeny | Percentage of Progeny Affected |

| dsRNA (unc-22) | > 25 µg/ml | Strong twitching | 10-80% |

| Antisense RNA (unc-22) | > 25 µg/ml | Mild twitching in a small fraction of progeny | Low |

| Sense RNA (unc-22) | > 25 µg/ml | No significant effect | 0% |

| dsRNA (control - unrelated gene) | > 25 µg/ml | Wild-type (no twitching) | 0% |

Note: The variation in the percentage of affected progeny for dsRNA injection may reflect differences in the volume of dsRNA injected into each parent animal.[9]

Table 2: Efficacy of dsRNA in Inducing Silencing

| Parameter | Value |

| Estimated dsRNA molecules per cell for silencing | ~2 |

| Fold-increase in effectiveness of dsRNA over single-stranded RNA | At least two orders of magnitude |

These data clearly demonstrated the superior efficacy of dsRNA in gene silencing. The remarkably low number of dsRNA molecules required per cell strongly suggested that the mechanism was not a simple stoichiometric interaction with the target mRNA.[7]

Experimental Protocols

The following are detailed methodologies for the key experiments described in Fire and Mello's 1998 paper.

dsRNA Synthesis

-

Template Generation: DNA templates for in vitro transcription were generated by PCR using primers that incorporated T3 and T7 RNA polymerase promoter sequences at the 5' ends of the amplified gene fragment.

-

In Vitro Transcription: Sense and antisense RNA strands were synthesized separately in in vitro transcription reactions using T3 and T7 RNA polymerases, respectively. The reactions contained ribonucleotides (ATP, GTP, CTP, UTP) and the appropriate RNA polymerase.

-

Purification of Single-Stranded RNA: The synthesized sense and antisense RNA strands were purified individually to remove unincorporated nucleotides and enzymes.

-

Annealing to Form dsRNA: Equimolar amounts of the purified sense and antisense RNA strands were mixed, heated to 95°C for 2 minutes, and then allowed to cool slowly to room temperature to facilitate annealing and the formation of double-stranded RNA.

-

Quality Control: The formation of dsRNA was confirmed by agarose gel electrophoresis, where dsRNA migrates more slowly than single-stranded RNA.

Microinjection of C. elegans

-

Worm Preparation: Young adult C. elegans hermaphrodites were mounted on an agar pad under a microscope.

-

Needle Preparation: Microinjection needles were pulled from glass capillaries to have a fine, sharp tip.

-

Injection Solution: The dsRNA solution was loaded into the microinjection needle.

-

Injection Procedure: The needle was inserted into the gonad (syncytial germline) of the immobilized worm, and a small volume of the dsRNA solution was injected.

-

Recovery: Injected worms were recovered from the agar pad and transferred to a standard culture plate to lay eggs.

Phenotypic Analysis

-

Observation: The progeny of the injected worms were observed under a dissecting microscope for the appearance of the expected phenotype (e.g., twitching for unc-22 silencing).

-

Quantification: The percentage of progeny exhibiting the phenotype was determined by counting the number of affected and unaffected worms in the F1 generation.

In Situ Hybridization for mRNA Detection

-

Fixation: Embryos from injected and control worms were fixed to preserve their cellular structure and RNA.

-

Probe Synthesis: Digoxigenin-labeled antisense RNA probes complementary to the target mRNA (e.g., mex-3) were synthesized by in vitro transcription.

-

Hybridization: The fixed embryos were incubated with the labeled RNA probe, which would bind to the complementary mRNA sequences within the cells.

-

Detection: The bound probe was detected using an antibody against digoxigenin that was conjugated to an enzyme (e.g., alkaline phosphatase). The addition of a chromogenic substrate resulted in a colored precipitate where the target mRNA was present.

-

Imaging: The stained embryos were visualized and photographed using a microscope. In their experiments targeting the mex-3 gene, Fire and Mello observed a strong signal in control embryos, indicating high levels of the transcript, while the signal was absent in embryos from dsRNA-injected parents, demonstrating the degradation of the target mRNA.[10]

Visualizing the Concepts: Diagrams and Workflows

Experimental Workflow for RNAi in C. elegans

Caption: Workflow for inducing RNAi in C. elegans.

Postulated RNAi Signaling Pathway (circa 1998)

Caption: The hypothesized RNAi pathway in 1998.

Conclusion

The seminal work of Fire and Mello provided the first clear evidence of RNA interference as a potent and specific mechanism of gene silencing triggered by double-stranded RNA. Their meticulous experiments in C. elegans laid the foundation for a new field of research that continues to yield profound insights into gene regulation and holds immense promise for the development of novel therapeutics. This technical guide serves as a detailed resource for understanding the foundational experiments that launched the RNAi revolution.

References

- 1. nobelprize.org [nobelprize.org]

- 2. ias.ac.in [ias.ac.in]

- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 4. scispace.com [scispace.com]

- 5. Potent and specific genetic interference by double-stranded RNA in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. upcollege.ac.in [upcollege.ac.in]

- 7. Gene silencing in Caenorhabditis elegans by transitive RNA interference - PMC [pmc.ncbi.nlm.nih.gov]

- 8. worldscientific.com [worldscientific.com]

- 9. Inducible Systemic RNA Silencing in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mcb.berkeley.edu [mcb.berkeley.edu]

The Architects of Silence: A Technical Guide to Dicer and RISC in Gene Regulation

For Immediate Release

This whitepaper provides an in-depth technical examination of the molecular machinery governing RNA interference (RNAi), with a specific focus on the pivotal roles of the Dicer enzyme and the RNA-Induced Silencing Complex (RISC). Tailored for researchers, scientists, and drug development professionals, this guide elucidates the core mechanisms, presents key quantitative data, details experimental methodologies, and illustrates the intricate pathways of gene silencing.

Introduction to RNA Interference

The Core Machinery of Gene Silencing

Dicer: The Molecular Caliper

Dicer is a large, multi-domain ribonuclease III enzyme responsible for the production of the small RNA molecules that guide gene silencing.[3][6] In humans, a single Dicer protein processes both microRNA precursors (pre-miRNAs) and long double-stranded RNA (dsRNA).[3]

Key Domains and Their Functions:

-

Helicase Domain (N-terminus): This domain, which includes DExD/H-box helicase motifs, is thought to facilitate the processivity of Dicer on long dsRNA substrates.[7] In some organisms, it also plays a role in substrate recognition, selectively interacting with the loops of pre-miRNAs.[7]

-

PAZ (Piwi/Argonaute/Zwille) Domain: The PAZ domain recognizes and binds to the 2-nucleotide 3' overhangs of dsRNA substrates, anchoring the RNA for cleavage.[7][8][9] This interaction is a critical determinant for substrate recognition.

-

RNase IIIa and IIIb Domains: These two domains form an intramolecular dimer that constitutes the catalytic core of Dicer.[6][9] They work in concert to cleave both strands of the dsRNA substrate, generating the characteristic ~22 nucleotide small RNA duplexes.[6] The RNase IIIa domain cleaves the 3' arm of the precursor, while the RNase IIIb domain cleaves the 5' arm.[6]

-

dsRNA-Binding Domain (dsRBD): Located at the C-terminus, the dsRBD aids in substrate binding and is particularly important for processing dsRNA that lacks a 3' overhang.[6] This domain also contains a nuclear localization signal, suggesting Dicer may have functions within the nucleus.[6][7]

The RNA-Induced Silencing Complex (RISC)

RISC is a dynamic, multi-protein effector complex that uses a small RNA strand as a guide to identify and silence complementary target messenger RNA (mRNA).[2][10]

Core Components of RISC:

-

Argonaute (Ago) Proteins: The Argonaute protein family is the centerpiece of RISC.[2][11] Eukaryotic Ago proteins are characterized by a conserved structure containing PAZ, MID, and PIWI domains.[9][12] The MID domain anchors the 5'-phosphate of the guide RNA, while the PAZ domain binds its 3' end.[9][11] In humans, there are four Ago proteins (Ago1-4).[13] Notably, only Ago2 possesses the catalytic "slicer" activity, capable of directly cleaving target mRNA that is perfectly complementary to the guide RNA.[11][13][14]

-

RISC-Loading Complex (RLC): The assembly of a functional RISC begins with the RLC. In humans, this complex includes Dicer, an Argonaute protein, and the dsRNA-binding protein TRBP.[10] The RLC facilitates the transfer of the small RNA duplex from Dicer to the Argonaute protein.[15]

-

Guide and Passenger Strands: After the small RNA duplex is loaded into Ago, one strand, known as the "passenger" strand (or sense strand), is typically cleaved by Ago2 and ejected.[6][16] The remaining "guide" strand (or antisense strand) is retained and serves as the template for target recognition.[6][16]

Signaling Pathways of Gene Silencing

Gene silencing is primarily mediated through two distinct but related pathways: the microRNA (miRNA) pathway and the small interfering RNA (siRNA) pathway.

The microRNA (miRNA) Pathway

The miRNA pathway is a crucial endogenous mechanism for regulating gene expression.

-

Transcription and Processing: miRNAs are transcribed from genomic DNA as long primary transcripts (pri-miRNAs), which are then processed in the nucleus by the Microprocessor complex (containing the RNase III enzyme Drosha) into ~70 nucleotide hairpin structures called pre-miRNAs.[17]

-

Nuclear Export: Pre-miRNAs are exported to the cytoplasm by Exportin-5.[18]

-

Dicing: In the cytoplasm, Dicer recognizes and cleaves the pre-miRNA hairpin, removing the terminal loop to generate a ~22 base pair miRNA:miRNA* duplex.[17][18]

-

RISC Loading and Silencing: This duplex is loaded into an Ago protein.[6] The guide strand is selected, and the mature RISC complex then targets specific mRNAs. Typically, animal miRNAs have imperfect complementarity to their target mRNA, leading to translational repression and mRNA destabilization rather than cleavage.[19]

The Small Interfering RNA (siRNA) Pathway

The siRNA pathway is often considered a cellular defense mechanism against exogenous dsRNA, such as from viral infections, but it also has endogenous roles.

-

Source of dsRNA: The pathway is initiated by the presence of long dsRNA in the cytoplasm.[20] This can be from a viral source or artificially introduced for research or therapeutic purposes.[2][20]

-

Dicing: Dicer cleaves the long dsRNA into multiple short, ~21-23 nucleotide siRNA duplexes.[3][21]

-

RISC Loading and Slicing: An siRNA duplex is loaded into Ago2. The passenger strand is removed, and the guide strand directs the RISC to its target mRNA. If the siRNA guide has perfect complementarity with the target mRNA, Ago2's "slicer" activity cleaves the mRNA, leading to its rapid degradation.[14]

Quantitative Data and Enzyme Kinetics

| Parameter | Substrate | Value | Organism/System | Reference |

| Dicer Kinetics | ||||

| kcat (turnover rate) | pre-let-7a-1 | 6.90 ± 0.20 min-1 | Human (in vitro) | [22] |

| KM (Michaelis constant) | pre-let-7a-1 | 0.93 ± 0.09 µM | Human (in vitro) | [22] |

| kcat/KM | pre-let-7a-1 | 7.42 µM-1min-1 | Human (in vitro) | [22] |

| Vmax (pre-miRNA) | pre-let-7a | >100-fold higher than pre-siRNA | Human (in vitro) | [23] |

| Vmax (pre-siRNA) | 35-bp perfect duplex | ~0.003 min-1 | Human (in vitro) | [23] |

| Small RNA Properties | ||||

| siRNA Length | dsRNA precursor | ~21-23 nucleotides | General | [3] |

| miRNA Length | pre-miRNA precursor | ~20-25 base pairs | General | [3] |

| 3' Overhang | Dicer product | 2 nucleotides | General | [3] |

Key Experimental Protocols

The study of Dicer and RISC function relies on a set of core biochemical assays. These protocols provide a framework for investigating the activity of the RNAi machinery in vitro.

In Vitro Dicing Assay

This assay measures the ability of recombinant or purified Dicer to process a dsRNA substrate into small RNAs.

Methodology:

-

Substrate Preparation: Synthesize a dsRNA substrate (e.g., a long dsRNA or a pre-miRNA hairpin). The substrate is typically radiolabeled (e.g., with 32P) or fluorescently labeled for detection.[24]

-

Dicing Reaction: Incubate the labeled substrate with purified recombinant Dicer enzyme in a suitable reaction buffer containing Mg2+, which is essential for RNase III activity.[6]

-

Time Course: Collect aliquots of the reaction at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: Stop the reaction by adding a formamide-containing loading buffer with EDTA to chelate the Mg2+.

-

Gel Electrophoresis: Separate the reaction products from the uncleaved substrate using denaturing polyacrylamide gel electrophoresis (Urea-PAGE).[25]

-

Visualization: Visualize the results by autoradiography (for radiolabeled substrates) or fluorescence imaging. The appearance of a ~22 nt product band confirms Dicer activity.[25]

In Vitro RISC Cleavage Assay

This assay assesses the ability of a reconstituted or immunopurified RISC to cleave a target RNA.[26][27]

Methodology:

-

RISC Assembly/Preparation:

-

RISC Loading ("Programming"): Incubate the cell lysate or immunoprecipitated Ago complex with a synthetic siRNA duplex corresponding to the target RNA. This step assembles the mature, guide-strand-loaded RISC.

-

Target RNA Preparation: Prepare the target mRNA substrate. This is often done by in vitro transcription and is typically radiolabeled for sensitive detection.

-

Cleavage Reaction: Add the labeled target RNA to the programmed RISC and incubate at the appropriate temperature (e.g., 30-37°C).

-

RNA Purification: Extract the RNA from the reaction mixture.

-

Analysis: Separate the cleavage products from the full-length target RNA by denaturing polyacrylamide gel electrophoresis and visualize by autoradiography. A successful cleavage reaction will yield two smaller RNA fragments.[28]

Small RNA Detection by Northern Blot

Northern blotting is the gold standard for validating the presence and size of specific small RNAs (like miRNAs or siRNAs) in a total RNA sample.[29]

Methodology:

-

RNA Isolation: Extract high-quality total RNA from the cells or tissue of interest.[29]

-

Gel Electrophoresis: Separate the RNA by size on a high-percentage denaturing polyacrylamide gel (Urea-PAGE).[30][31]

-

Transfer: Transfer the separated RNA from the gel to a positively charged nylon membrane.[29][30][31]

-

Cross-linking: Covalently link the RNA to the membrane, typically using UV irradiation or chemical cross-linking with reagents like EDC for enhanced sensitivity with small RNAs.[31][32]

-

Hybridization: Incubate the membrane with a labeled nucleic acid probe (e.g., 32P-labeled or biotin-labeled) that is complementary to the target small RNA sequence.[29][30][31]

-

Washing and Detection: Wash the membrane to remove unbound probe and detect the signal.[29][32] For radioactive probes, this is done by exposing the membrane to a phosphor screen or X-ray film.[29] For non-radioactive probes, a chemiluminescent or colorimetric substrate is used.[33]

Role in Drug Development

The RNAi Therapeutic Pipeline:

-

Lead Compound Design: The "lead compounds" in RNAi therapeutics are the siRNAs themselves. They are designed to be perfectly complementary to the target mRNA sequence.

-

Chemical Modification & Optimization: To overcome challenges like poor stability and off-target effects, siRNAs are often chemically modified.[34]

-

Delivery Formulation: A major hurdle for RNAi therapeutics is delivering the siRNA molecules to the target tissue.[1][34] This is often achieved by encapsulating the siRNA in lipid nanoparticles (LNPs) or conjugating it to a targeting ligand.

References

- 1. RNAi Therapeutics: Principles, Prospects and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The RNA-induced Silencing Complex: A Versatile Gene-silencing Machine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dicer - Wikipedia [en.wikipedia.org]

- 4. Dicers at RISC; the mechanism of RNAi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 6. DICER: structure, function, and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. portlandpress.com [portlandpress.com]

- 8. mdpi.com [mdpi.com]

- 9. Dicer structure and function: conserved and evolving features | EMBO Reports [link.springer.com]

- 10. RNA-induced silencing complex - Wikipedia [en.wikipedia.org]

- 11. grokipedia.com [grokipedia.com]

- 12. Argonaute proteins: Structural features, functions and emerging roles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Argonaute Proteins: From Structure to Function in Development and Pathological Cell Fate Determination [frontiersin.org]

- 14. m.youtube.com [m.youtube.com]

- 15. Anatomy of RISC: how do small RNAs and chaperones activate Argonaute proteins? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structural Biochemistry/Nucleic Acid/RNA/RNA Interference/RISC (RNA-induced silencing complex) - Wikibooks, open books for an open world [en.wikibooks.org]

- 17. journals.biologists.com [journals.biologists.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. karolinum.cz [karolinum.cz]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Substrate-specific kinetics of Dicer-catalyzed RNA Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. A SYBR Gold-based Label-free in vitro Dicing Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. In Vitro RISC Cleavage Assay | Springer Nature Experiments [experiments.springernature.com]

- 27. In vitro RISC cleavage assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. clyte.tech [clyte.tech]

- 30. Improved northern blot method for enhanced detection of small RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Improved northern blot method for enhanced detection of small RNA | Springer Nature Experiments [experiments.springernature.com]

- 32. Small RNA Northern Blotting | McManus Lab [mcmanuslab.ucsf.edu]

- 33. A non-radioactive method for small RNA detection by northern blotting - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Development of new RNAi therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. RNAi in drug development: Practical considerations (Chapter 27) - RNA Interference Technology [cambridge.org]

- 36. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

The Two Arms of Gene Silence: An In-depth Technical Guide to Endogenous and Exogenous RNAi Pathways

For Researchers, Scientists, and Drug Development Professionals

RNA interference (RNAi) is a fundamental biological process of gene silencing that is conserved across many eukaryotic organisms. This powerful mechanism, orchestrated by small non-coding RNA molecules, plays a pivotal role in regulating gene expression, defending against viral infections, and maintaining genome stability. The RNAi machinery can be engaged through two distinct, yet interconnected, pathways: the endogenous pathway, which utilizes microRNAs (miRNAs) to fine-tune the expression of cellular genes, and the exogenous pathway, which is typically triggered by foreign double-stranded RNA (dsRNA) and mediated by small interfering RNAs (siRNAs). Understanding the nuances of these pathways is critical for researchers leveraging RNAi as a powerful tool for functional genomics and for professionals developing novel RNA-based therapeutics.

Core Concepts: A Tale of Two Pathways

At its heart, RNAi is a mechanism of post-transcriptional gene silencing. Both endogenous and exogenous pathways converge on a central catalytic engine known as the RNA-Induced Silencing Complex (RISC).[1][2] However, the origin of the small RNA guides, their biogenesis, and their mode of action present key distinctions.

The endogenous RNAi pathway is a vital component of the cell's innate gene regulatory network. It primarily involves miRNAs, which are encoded within the organism's own genome.[1][] These miRNAs are transcribed as long primary transcripts (pri-miRNAs) that undergo a two-step processing cascade to become mature, single-stranded miRNAs ready to guide RISC to its target messenger RNAs (mRNAs).[][4] This pathway is crucial for a wide array of biological processes, including development, differentiation, and cellular homeostasis.[5]

In contrast, the exogenous RNAi pathway is primarily a defense mechanism against foreign genetic elements, such as viruses and transposons, which often produce dsRNA during their life cycle.[5][6] This pathway can also be artificially engaged by introducing synthetic siRNAs or short hairpin RNAs (shRNAs) into cells, a technique widely exploited in research and therapeutics.[1][7] These dsRNAs are processed into siRNAs, which then guide RISC to cleave target mRNAs with high specificity.[8]

Comparative Analysis of Endogenous and Exogenous RNAi

| Feature | Endogenous RNAi (miRNA-mediated) | Exogenous RNAi (siRNA-mediated) |

| Origin of Trigger | Genomically encoded miRNA genes.[1][] | External sources (e.g., viruses, transposons, synthetic dsRNA, shRNA).[1][5][6] |

| Precursor Molecule | Primary miRNA (pri-miRNA) with a characteristic stem-loop structure.[][4] | Long double-stranded RNA (dsRNA) or short hairpin RNA (shRNA).[1] |

| Processing Enzymes | Drosha (in the nucleus) and Dicer (in the cytoplasm).[] | Primarily Dicer (in the cytoplasm).[1][8] |

| Small RNA Effector | microRNA (miRNA), typically 19-25 nucleotides.[4][9] | small interfering RNA (siRNA), typically 20-25 nucleotides with 2-nt 3' overhangs.[1] |

| Target Recognition | Imperfect base pairing with the 3' UTR of multiple target mRNAs.[4][9] | Perfect or near-perfect complementarity to a single target mRNA, often in the coding sequence.[4][10] |

| Mechanism of Action | Primarily translational repression and mRNA deadenylation/degradation.[1][8] | Direct cleavage and degradation of the target mRNA by the Argonaute-2 protein in the RISC complex.[8][11] |

| Biological Function | Fine-tuning of endogenous gene expression, developmental timing, and cellular homeostasis.[1][5] | Defense against viral infections and transposons; experimental gene knockdown.[5][8] |

| Specificity | One miRNA can regulate hundreds of different mRNA targets.[4][10] | Highly specific for a single mRNA target.[4][10] |

Signaling Pathways and Molecular Machinery

The intricate choreography of RNAi is orchestrated by a series of protein complexes and enzymatic reactions. The following diagrams illustrate the key steps in both the endogenous and exogenous pathways.

Endogenous RNAi (miRNA) Pathway

Caption: The endogenous miRNA pathway begins in the nucleus and results in translational repression.

Exogenous RNAi (siRNA) Pathway

Caption: The exogenous siRNA pathway is initiated by dsRNA in the cytoplasm, leading to mRNA cleavage.

Key Experimental Protocols

The study and application of RNAi rely on a set of robust experimental techniques. Below are detailed methodologies for several key experiments.

siRNA Transfection for Gene Knockdown

This protocol outlines the transient transfection of synthetic siRNAs into mammalian cells to achieve gene knockdown.

Workflow Diagram:

Caption: Workflow for transient siRNA transfection to induce gene knockdown in cultured cells.

Methodology:

-

Cell Seeding: The day before transfection, seed cells in antibiotic-free medium to achieve 60-80% confluency at the time of transfection.[12]

-

siRNA Preparation: In a sterile microcentrifuge tube, dilute the siRNA duplex (e.g., 20 pmol for a 24-well plate) in a serum-free medium like Opti-MEM™.[13] Mix gently.

-

Transfection Reagent Preparation: In a separate tube, dilute the lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) in the same serum-free medium.[13][14] Mix gently and incubate for 5 minutes at room temperature.

-

Complex Formation: Combine the diluted siRNA and the diluted transfection reagent.[13] Mix gently and incubate for 15-30 minutes at room temperature to allow the formation of siRNA-lipid complexes.[12]

-

Transfection: Add the siRNA-lipid complexes dropwise to the cells. Gently rock the plate to ensure even distribution.

-

Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time depends on the target gene and cell type.

-

Analysis: Harvest the cells and assess the level of gene knockdown using appropriate methods such as quantitative PCR (qPCR) to measure mRNA levels or Western blotting to measure protein levels.

Luciferase Reporter Assay for RNAi Activity

This assay provides a quantitative measure of RNAi activity by cloning the target sequence downstream of a luciferase reporter gene.

Workflow Diagram:

Methodology:

-

Co-transfection: Transfect cells with the reporter vector, the siRNA or miRNA expression vector, and a control vector expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.[7][17]

-

Incubation: Incubate the cells for 24-48 hours to allow for expression of the reporter and the RNAi machinery to act.

-

Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

-

Data Analysis: Normalize the experimental reporter (Firefly) signal to the control reporter (Renilla) signal. Compare the normalized luciferase activity in the presence of the specific siRNA/miRNA to that of a non-targeting control to calculate the percentage of knockdown.[18]

Northern Blotting for Small RNA Detection

Northern blotting is a classic technique to detect and characterize small RNAs like miRNAs and siRNAs.

Methodology:

-

RNA Extraction: Isolate total RNA from cells or tissues using a method that preserves small RNA species.

-

Denaturing PAGE: Separate the RNA samples on a high-percentage (e.g., 15%) denaturing polyacrylamide gel (Urea-PAGE) to resolve small RNAs by size.[19]

-

Electrotransfer: Transfer the separated RNA from the gel to a positively charged nylon membrane.[19]

-

Cross-linking: Covalently cross-link the RNA to the membrane. Chemical cross-linking with EDC is often more efficient for small RNAs than UV cross-linking.[20][21]

-

Probe Hybridization: Hybridize the membrane with a labeled nucleic acid probe (e.g., 32P-labeled or DIG-labeled) that is complementary to the small RNA of interest.[21]

-

Washing and Detection: Wash the membrane to remove unbound probe and detect the signal using autoradiography or chemiluminescence, depending on the probe label.[19]

Small RNA Deep Sequencing

High-throughput sequencing provides a comprehensive and quantitative profile of all small RNAs in a sample.[22][23]

Methodology:

-

Library Preparation:

-

Isolate total RNA.

-

Enrich for small RNAs (typically 18-30 nucleotides).[24]

-

Ligate 3' and 5' adapters to the small RNAs.

-

Reverse transcribe the ligated RNAs into cDNA.

-

Amplify the cDNA library by PCR.

-

-

Sequencing: Sequence the prepared library on a high-throughput sequencing platform.[23]

-

Bioinformatic Analysis:

-

Remove adapter sequences and filter for quality.

-

Align the sequences to a reference genome.

-

Annotate the small RNAs to identify known miRNAs, siRNAs, and other small RNA species.

-

Quantify the expression levels of each small RNA.

-

Perform differential expression analysis between samples.[25]

-

Conclusion

The endogenous and exogenous RNAi pathways represent two sides of the same powerful gene-silencing coin. While the endogenous miRNA pathway is a master regulator of the cellular transcriptome, the exogenous siRNA pathway provides a robust defense against molecular invaders and a versatile tool for experimental manipulation of gene expression. A thorough understanding of their distinct mechanisms, components, and analytical methods is paramount for researchers and drug developers seeking to harness the immense potential of RNA interference. As our knowledge of these intricate pathways continues to expand, so too will our ability to apply them to unravel complex biological questions and develop innovative therapies for a wide range of diseases.

References

- 1. RNA interference - Wikipedia [en.wikipedia.org]

- 2. lifesciences.danaher.com [lifesciences.danaher.com]

- 4. siRNA Versus miRNA as Therapeutics for Gene Silencing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Differences Between the siRNA and miRNA I miRNA and siRNA [biologymam.com]

- 6. RNA Interference (RNAi) [ncbi.nlm.nih.gov]

- 7. Reporter-based assays for analyzing RNA interference in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. RNA interference: Mechanism and applications | Abcam [abcam.com]

- 9. byjus.com [byjus.com]

- 10. quora.com [quora.com]

- 11. RNA-induced silencing complex - Wikipedia [en.wikipedia.org]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. Stealth/siRNA Transfection Protocol Lipofectamine 2000 | Thermo Fisher Scientific - JP [thermofisher.com]

- 14. genscript.com [genscript.com]

- 15. promega.com [promega.com]

- 16. tandfonline.com [tandfonline.com]

- 17. Usefulness of the Luciferase Reporter System to Test the Efficacy of siRNA | Springer Nature Experiments [experiments.springernature.com]

- 18. A rapid and sensitive assay for quantification of siRNA efficiency and specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. clyte.tech [clyte.tech]

- 20. Improved northern blot method for enhanced detection of small RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. Deep Sequencing Analysis of Nucleolar Small RNAs: Bioinformatics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Deep sequencing of small RNA facilitates tissue and sex associated microRNA discovery in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 24. The Challenge and Workflow of Small RNA Sequencing - CD Genomics [cd-genomics.com]

- 25. academic.oup.com [academic.oup.com]

The Evolution of RNA Interference as a Cellular Defense Mechanism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

RNA interference (RNAi) represents a fundamental and evolutionarily conserved cellular process for gene regulation. Beyond its role in modulating endogenous gene expression, RNAi has emerged as a critical defense mechanism against invasive nucleic acids, namely viruses and transposable elements. This technical guide provides a comprehensive overview of the evolution of RNAi as a defense system across different eukaryotic kingdoms. It delves into the core molecular machinery, the signaling pathways, and the evolutionary arms race between host defense and pathogen/parasite evasion strategies. This document summarizes key quantitative data, details seminal experimental protocols, and provides visual representations of the underlying biological processes to serve as a valuable resource for researchers and professionals in the field.

Introduction: RNAi as a Primitive Immune System

RNA interference is a biological process in which RNA molecules inhibit gene expression or translation, by neutralizing targeted messenger RNA (mRNA) molecules.[1] The discovery of RNAi in the nematode Caenorhabditis elegans by Andrew Fire and Craig Mello in 1998, for which they were awarded the Nobel Prize in Physiology or Medicine in 2006, revealed a powerful and specific mechanism of gene silencing initiated by double-stranded RNA (dsRNA).[1][2][3] It is now understood that this ancient mechanism serves as a primary defense against viruses and the proliferation of transposable elements within the genome.[4][5][6]

The core machinery of the RNAi pathway is remarkably conserved across eukaryotes and relies on a set of key protein players:

-

Dicer: An RNase III endonuclease that recognizes and cleaves long dsRNA into short interfering RNAs (siRNAs) of approximately 21-25 nucleotides.[6][7]

-

Argonaute (Ago) proteins: The catalytic core of the RNA-induced silencing complex (RISC), which binds to siRNAs and uses them as a guide to find and cleave complementary target RNAs.[7][8]

-

RNA-dependent RNA Polymerase (RdRP): In some organisms, like plants and nematodes, RdRPs amplify the RNAi signal by using the target mRNA as a template to synthesize more dsRNA, which can then be processed by Dicer into secondary siRNAs.[9][10]

This guide will explore the evolution and diversification of these core components and their roles in the unceasing evolutionary conflict between hosts and the genetic parasites they encounter.

Antiviral Defense: An RNA-Based Arms Race

In many eukaryotes, particularly plants and invertebrates, RNAi constitutes a major arm of the innate immune system against viral infections.[6][8] The dsRNA intermediates produced during the replication of many viruses are potent triggers of the RNAi machinery.[6]

The Antiviral RNAi Pathway

The canonical antiviral RNAi pathway is initiated when viral dsRNA is recognized and processed by Dicer into virus-derived siRNAs (vsiRNAs). These vsiRNAs are then loaded into an Argonaute-containing RISC, which subsequently targets and cleaves viral RNAs in a sequence-specific manner, thereby inhibiting viral replication.[11] In organisms like plants, the antiviral response is further amplified by RdRPs, which generate secondary vsiRNAs, leading to a more robust and systemic silencing effect.[9]

Viral Counter-Defense: Suppressors of RNAi

The strong selective pressure exerted by the host's RNAi machinery has driven viruses to evolve a diverse array of Viral Suppressors of RNAi (VSRs).[6][12] These proteins counteract the antiviral RNAi response at various steps, including sequestering long dsRNA to prevent Dicer processing, inhibiting Dicer activity, binding to siRNAs to block their loading into RISC, or directly inhibiting the catalytic activity of Argonaute proteins.[12][13]

Evidence of an Evolutionary Arms Race

The co-evolutionary battle between host RNAi and VSRs is evident in the rapid evolution of the genes involved. Studies in Drosophila have shown that the core antiviral RNAi genes, such as Dicer-2, Ago2, and R2D2, are among the most rapidly evolving genes in the genome, indicating strong positive selection.[8][14] This rapid evolution is believed to be driven by the need to overcome the inhibitory effects of VSRs. Conversely, VSRs also exhibit high rates of evolution, suggesting continuous adaptation to the host's evolving RNAi defenses.[6][15][16]

Transposon Silencing: Guardians of Genome Integrity

The piRNA and siRNA Pathways in Transposon Control

In many animals, including Drosophila and C. elegans, transposon silencing is primarily mediated by the piRNA pathway. piRNAs are a class of small RNAs, typically 24-30 nucleotides in length, that associate with Piwi-clade Argonaute proteins. These piRNA-Piwi complexes can silence TEs at both the post-transcriptional level, by cleaving TE transcripts in the cytoplasm, and at the transcriptional level, by directing the establishment of repressive chromatin marks (heterochromatin) at TE loci in the nucleus.[17]

In addition to the piRNA pathway, endogenous siRNAs (endo-siRNAs) also contribute to transposon silencing. These siRNAs are generated from dsRNA precursors transcribed from TE sequences and function through the canonical Dicer/Ago-dependent RNAi pathway.[4][13]

Data Presentation

Evolutionary Rates of Antiviral Genes

The evolutionary arms race between host and virus is reflected in the rates of evolution of the involved genes. The ratio of non-synonymous (dN) to synonymous (dS) substitutions is a key indicator of selective pressure, with a dN/dS ratio > 1 suggesting positive selection.

| Gene/Protein | Organism/Virus Group | dN/dS Ratio | Reference |

| Host Genes | |||

| Dicer-2 | Drosophila | > 1 | Obbard et al., 2006; Obbard et al., 2009 |

| Ago2 | Drosophila | > 1 | Obbard et al., 2006; Obbard et al., 2009 |

| R2D2 | Drosophila | > 1 | Obbard et al., 2006 |

| Viral Suppressors of RNAi (VSRs) | |||

| P19 | Tombusviruses | Elevated | Murray et al., 2013 |

| HcPro | Potyviruses | Elevated | Murray et al., 2013 |

| 2b | Cucumoviruses | Elevated | Murray et al., 2013 |

Note: "Elevated" indicates a higher dN/dS ratio compared to other viral genes, suggesting positive or episodic selection.

Reduction in Viral Load by RNAi

The effectiveness of the antiviral RNAi response can be quantified by comparing viral titers in wild-type organisms with those deficient in core RNAi pathway components.

| Organism | RNAi-Deficient Mutant | Virus | Viral Load Increase (vs. Wild-Type) | Reference |

| Drosophila melanogaster | Dicer-2 mutant | Flock House Virus (FHV) | ~1,000-fold | Galiana-Arnoux et al., 2006 |

| Drosophila melanogaster | Ago2 mutant | Cricket Paralysis Virus (CrPV) | >100-fold | van Rij et al., 2006 |

| Caenorhabditis elegans | drh-1 mutant | Vesicular Stomatitis Virus (VSV) | Elevated infection and replication | Guo et al., 2013 |

| Arabidopsis thaliana | dcl2 dcl3 dcl4 triple mutant | Cucumber Mosaic Virus (CMV) | Increased susceptibility | Garcia-Ruiz et al., 2010 |

Comparative Genomics of Core RNAi Machinery

The copy number of core RNAi genes varies across different eukaryotic lineages, reflecting the diversification and specialization of RNAi pathways.

| Organism | Kingdom | Dicer-like (DCL) | Argonaute (AGO) | RNA-dependent RNA Polymerase (RDR) | Reference(s) |

| Homo sapiens (Human) | Animalia | 1 | 8 | 0 | Shabalina & Koonin, 2008 |

| Drosophila melanogaster | Animalia | 2 | 5 | 0 | Shabalina & Koonin, 2008; Hu et al., 2020 |

| Caenorhabditis elegans | Animalia | 1 | >20 | 4 | Shabalina & Koonin, 2008 |

| Arabidopsis thaliana | Plantae | 4 | 10 | 6 | Kapoor et al., 2008; Shabalina & Koonin, 2008 |

| Oryza sativa (Rice) | Plantae | 8 | 19 | 5 | Kapoor et al., 2008 |

| Schizosaccharomyces pombe | Fungi | 1 | 1 | 1 | Shabalina & Koonin, 2008; Drinnenberg et al., 2009 |

| Neurospora crassa | Fungi | 2 | 2 | 1 | Shabalina & Koonin, 2008 |

Experimental Protocols

Seminal Experiment: RNAi in C. elegans (Fire et al., 1998)

This protocol outlines the key steps from the groundbreaking study that first described RNA interference.

Objective: To test the ability of dsRNA to interfere with gene expression in C. elegans.

Materials and Methods:

-

Preparation of RNA: Sense and antisense RNAs corresponding to the unc-22 gene were synthesized in vitro using standard transcription methods. For dsRNA, sense and antisense preparations were mixed and annealed.

-

Microinjection: Young adult C. elegans hermaphrodites were injected with the RNA preparations into the gonad.

-

Phenotypic Analysis: The progeny of the injected animals were scored for the "twitching" phenotype, which is characteristic of unc-22 loss-of-function mutants.

-

Controls: Injections of sense RNA alone, antisense RNA alone, and buffer were performed as negative controls.

Key Findings: Injection of dsRNA resulted in a potent and specific silencing of the unc-22 gene, leading to the twitching phenotype in the progeny. In contrast, single-stranded sense or antisense RNA had a much weaker effect.[1][2][18]

Identifying Viral Suppressors of RNAi (VSRs)

A common method to identify VSRs is a co-expression assay in a model system like Nicotiana benthamiana or Drosophila S2 cells.

Experimental Workflow:

-

Constructs:

-

A reporter gene construct (e.g., expressing Green Fluorescent Protein, GFP).

-

A construct to induce RNAi against the reporter gene (e.g., expressing a GFP hairpin RNA).

-

A construct expressing the candidate viral protein.

-

-

Co-expression: The three constructs are co-expressed in the model system (e.g., via Agrobacterium-mediated infiltration in plants or transfection in cell culture).

-

Controls: A control experiment is performed with an empty vector in place of the candidate VSR-expressing construct.

Conclusion

The evolution of RNAi as a defense mechanism highlights a dynamic and ongoing interplay between hosts and their genetic parasites. From its origins as a fundamental process of gene regulation, RNAi has been co-opted and refined into a sophisticated surveillance system that is critical for maintaining genome integrity and defending against viral pathogens. The rapid evolution of both host RNAi components and viral suppressors of RNAi provides a compelling example of a molecular arms race. Understanding the intricacies of these defense and counter-defense strategies not only offers fundamental insights into evolutionary biology but also presents opportunities for the development of novel therapeutic and biotechnological applications, from antiviral drugs to engineered pest resistance in agriculture. The continued exploration of the diversity and evolution of RNAi pathways across the eukaryotic tree of life promises to uncover further layers of this ancient and elegant defense system.

References

- 1. Potent and specific genetic interference by double-stranded RNA in Caenorhabditis elegans [ideas.repec.org]

- 2. Potent and specific genetic interference by double-stranded RNA in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Genome-wide identification, organization and phylogenetic analysis of Dicer-like, Argonaute and RNA-dependent RNA Polymerase gene families and their expression analysis during reproductive development and stress in rice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Innate antiviral immunity in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. The evolution of RNAi as a defence against viruses and transposable elements - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dicer and Argonaute Genes Involved in RNA Interference in the Entomopathogenic Fungus Metarhizium robertsii - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antiviral immunity in drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Towards the elements of successful insect RNAi - PMC [pmc.ncbi.nlm.nih.gov]

- 10. RNAi Function, Diversity, and Loss in the Fungal Kingdom - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antiviral RNAi in Insects and Mammals: Parallels and Differences - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Host-virus molecular arms race: RNAi-mediated antiviral defense and viral suppressor of RNAi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Host-virus molecular arms race: RNAi-mediated antiviral defense and viral suppressor of RNAi - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quantifying Adaptive Evolution in the Drosophila Immune System - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Suppressors of RNAi from plant viruses are subject to episodic positive selection - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. RNA Interference in Caenorhabditis elegans | Springer Nature Experiments [experiments.springernature.com]

A Comparative Analysis of microRNA and siRNA-Mediated Gene Regulation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of the two major classes of small RNA molecules central to gene silencing: microRNA (miRNA) and small interfering RNA (siRNA). We delve into the core mechanisms of their biogenesis, assembly into the RNA-Induced Silencing Complex (RISC), and subsequent target gene regulation. This document offers a detailed examination of the quantitative differences in their silencing efficiency, specificity, and off-target effects. Furthermore, we present detailed protocols for key experimental techniques used to study these pathways and provide visual representations of the molecular processes and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

The discovery of RNA interference (RNAi) has revolutionized our understanding of gene regulation and opened up new avenues for therapeutic intervention. At the heart of this process are small non-coding RNA molecules, primarily microRNAs (miRNAs) and small interfering RNAs (siRNAs), which guide the post-transcriptional silencing of gene expression.[1] While both are key players in RNAi, they differ significantly in their origin, biogenesis, mechanism of action, and biological roles. Understanding these differences is crucial for their effective application in research and the development of RNA-based therapeutics. This guide aims to provide a detailed technical comparison to aid researchers in navigating the complexities of these two pathways.

Biogenesis and Maturation

The biogenesis pathways of miRNAs and siRNAs, while sharing some common machinery, have distinct origins and processing steps.

microRNA (miRNA) Biogenesis: miRNAs are endogenous molecules transcribed from miRNA genes within the cell's own genome.[2]

-

Transcription: RNA Polymerase II transcribes a long primary miRNA (pri-miRNA) transcript, which can be thousands of nucleotides long and may contain multiple miRNA sequences.

-

Nuclear Processing: In the nucleus, the pri-miRNA is recognized and cleaved by the Microprocessor complex, which consists of the RNase III enzyme Drosha and its partner DGCR8. This cleavage event releases a ~70 nucleotide precursor miRNA (pre-miRNA) with a characteristic hairpin structure.

-

Nuclear Export: The pre-miRNA is then exported from the nucleus to the cytoplasm by the transport protein Exportin-5.

-

Cytoplasmic Processing: In the cytoplasm, the pre-miRNA is further processed by another RNase III enzyme called Dicer, which cleaves off the terminal loop to generate a mature ~22 nucleotide miRNA/miRNA* duplex.

small interfering RNA (siRNA) Biogenesis: siRNAs are typically derived from exogenous long double-stranded RNA (dsRNA), often of viral origin or experimentally introduced.[2]

-

Origin of dsRNA: Long dsRNA molecules in the cytoplasm are the primary precursors for siRNAs.

-

Cytoplasmic Processing: The dsRNA is directly recognized and cleaved by Dicer in the cytoplasm into multiple short ~21-23 nucleotide siRNA duplexes. Each siRNA duplex has 2-nucleotide overhangs at the 3' ends.

Caption: Comparative biogenesis of miRNA and siRNA.

Mechanism of Gene Silencing

Following their biogenesis, both miRNA and siRNA duplexes are loaded into an Argonaute (AGO) protein, a core component of the RNA-Induced Silencing Complex (RISC).[2]

RISC Loading and Activation:

-

Duplex Loading: The miRNA or siRNA duplex is loaded onto an AGO protein.

-

Strand Selection: One strand of the duplex, known as the passenger strand (or sense strand for siRNA), is cleaved and discarded. The remaining strand is the guide strand (or antisense strand for siRNA) which will direct the RISC to its target mRNA.

Target Recognition and Gene Silencing:

-

siRNA-mediated silencing: The siRNA guide strand typically has perfect or near-perfect complementarity to its target mRNA sequence. This high degree of complementarity leads to the AGO2 protein in the RISC cleaving the target mRNA. This endonucleolytic cleavage results in the degradation of the mRNA and potent gene silencing.[2]

-

miRNA-mediated silencing: The miRNA guide strand usually binds to the 3' untranslated region (3' UTR) of its target mRNA with imperfect complementarity.[1] The "seed region" (nucleotides 2-8 at the 5' end of the miRNA) is crucial for target recognition. This imperfect pairing most often leads to translational repression, where the ribosome is prevented from translating the mRNA into protein. It can also lead to mRNA deadenylation and subsequent degradation. A single miRNA can have multiple mRNA targets, allowing for broad regulatory control.[1]

Caption: siRNA and miRNA gene silencing pathways.

Quantitative Comparison

| Feature | siRNA | miRNA |

| Origin | Exogenous (typically) | Endogenous |

| Precursor | Long dsRNA | Hairpin pri-miRNA/pre-miRNA |

| Target Complementarity | Perfect or near-perfect | Imperfect |

| Target Site | Primarily coding sequence | Primarily 3' UTR |

| Mechanism of Action | Primarily mRNA cleavage | Primarily translational repression, mRNA decay |

| Number of Targets | One specific target | Multiple targets |

| Silencing Efficiency | High (often >90% knockdown) | Moderate (fine-tuning of gene expression) |

| Off-Target Effects | Can occur via miRNA-like seed region binding | Inherent to its function of regulating multiple genes |

| Duration of Silencing | Transient, depends on cell division and siRNA stability | Can be long-lasting as they are endogenously expressed |

| Biological Role | Defense against viruses, genome integrity | Regulation of development, differentiation, metabolism |

| Therapeutic Approach | Gene knockdown (silencing a specific disease-causing gene) | miRNA mimics (restoring a downregulated miRNA) or antagomirs (inhibiting an overexpressed miRNA) |

Experimental Protocols

Quantification of miRNA and siRNA

5.1.1. Stem-Loop Reverse Transcription Quantitative PCR (RT-qPCR)

This method is highly sensitive and specific for quantifying mature miRNAs and siRNAs.[3][4]

Materials:

-

Total RNA containing small RNAs

-

Stem-loop RT primer specific for the target miRNA/siRNA

-

Reverse transcriptase

-

dNTPs

-

RNase inhibitor

-

qPCR master mix (e.g., SYBR Green or TaqMan)

-

Forward primer specific to the miRNA/siRNA sequence

-

Universal reverse primer

Protocol:

-

Reverse Transcription:

-

In a 0.2 mL PCR tube, combine 10-100 ng of total RNA, 1 µL of the stem-loop RT primer (50 nM), and nuclease-free water to a final volume of 10 µL.

-

Incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.

-

Add 4 µL of 5X RT buffer, 2 µL of 10 mM dNTPs, 0.5 µL of RNase inhibitor, and 1 µL of reverse transcriptase.

-

Incubate at 16°C for 30 minutes, followed by 42°C for 30-60 minutes, and finally 85°C for 5 minutes to inactivate the enzyme.

-

-

Quantitative PCR:

-

Prepare the qPCR reaction mix: 10 µL of 2X qPCR master mix, 1 µL of the specific forward primer (10 µM), 1 µL of the universal reverse primer (10 µM), 2 µL of the diluted RT product, and nuclease-free water to a final volume of 20 µL.

-

Perform qPCR using a standard thermal cycling protocol: 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.

-

Analyze the data using the comparative Ct (ΔΔCt) method, normalizing to a stable small RNA endogenous control (e.g., U6 snRNA).

-

5.1.2. Northern Blotting for Small RNAs

Northern blotting allows for the detection and size determination of specific small RNAs.[5][6]

Materials:

-

Total RNA

-

Denaturing polyacrylamide gel (15%)

-

TBE buffer

-

Nylon membrane

-

UV crosslinker or chemical crosslinking solution (EDC)

-

Hybridization buffer

-

Radiolabeled or DIG-labeled DNA/LNA probe complementary to the target small RNA

-

Wash buffers

-

Phosphorimager or chemiluminescence detection system

Protocol:

-

Gel Electrophoresis:

-

Mix 5-20 µg of total RNA with an equal volume of formamide loading dye.

-

Denature at 95°C for 5 minutes and immediately place on ice.

-

Load the samples onto a 15% denaturing polyacrylamide gel and run at 200-300V until the bromophenol blue dye reaches the bottom.

-

-

Transfer:

-

Transfer the RNA from the gel to a positively charged nylon membrane using a semi-dry electroblotting apparatus for 1-2 hours at 200 mA.

-

-

Crosslinking:

-

UV crosslink the RNA to the membrane at 120 mJ/cm².

-

-

Hybridization:

-

Pre-hybridize the membrane in hybridization buffer for at least 1 hour at 37-42°C.

-

Add the labeled probe and hybridize overnight at 37-42°C.

-

-

Washing and Detection:

-

Wash the membrane with low and high stringency wash buffers to remove unbound probe.

-

Expose the membrane to a phosphor screen or apply chemiluminescent substrate and image the signal.

-

Validation of miRNA-Target Interactions

Dual-Luciferase Reporter Assay

This assay is the gold standard for validating direct interactions between a miRNA and its predicted target sequence.[7][8][9]

Materials:

-

Mammalian cell line (e.g., HEK293T)

-

Reporter plasmid containing the firefly luciferase gene followed by the 3' UTR of the target gene.

-

Control plasmid with a mutated version of the miRNA binding site in the 3' UTR.

-

Expression plasmid for the miRNA of interest or a synthetic miRNA mimic.

-

Control plasmid expressing Renilla luciferase (for normalization).

-

Transfection reagent.

-

Dual-luciferase assay reagent.

-

Luminometer.

Protocol:

-

Cell Seeding:

-

Seed HEK293T cells in a 96-well plate at a density of 1-2 x 10⁴ cells per well and incubate overnight.

-

-

Transfection:

-

Co-transfect the cells with the firefly luciferase reporter plasmid (with either wild-type or mutant 3' UTR), the Renilla luciferase control plasmid, and either the miRNA expression plasmid or a negative control plasmid/mimic.[7] Use a suitable transfection reagent according to the manufacturer's protocol.

-

-

Incubation:

-

Incubate the cells for 24-48 hours post-transfection.

-

-

Luciferase Assay:

-

Lyse the cells and measure the firefly and Renilla luciferase activities sequentially using a luminometer and the dual-luciferase assay reagents.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. A significant decrease in the normalized luciferase activity in the presence of the miRNA compared to the control indicates a direct interaction between the miRNA and the target 3' UTR.

-

Caption: Workflow for a dual-luciferase reporter assay.

Identification of RISC-Associated RNAs

RNA Immunoprecipitation followed by Sequencing (RIP-Seq)

This technique identifies RNAs that are physically associated with the RISC complex, providing a global view of miRNA targets or siRNA off-targets.[10]

Materials:

-

Cells or tissues of interest

-

Formaldehyde for crosslinking

-

Lysis buffer

-

Antibody against an AGO protein (e.g., AGO2)

-

Protein A/G magnetic beads

-

Wash buffers

-

Proteinase K

-

RNA purification kit

-

Reagents for small RNA library preparation and next-generation sequencing

Protocol:

-

Crosslinking:

-

Treat cells or tissues with 1% formaldehyde to crosslink proteins to RNA.

-

-

Cell Lysis:

-

Lyse the cells to release the cellular contents, including RISC complexes.

-

-

Immunoprecipitation:

-

Incubate the cell lysate with an antibody against an AGO protein.

-

Add Protein A/G magnetic beads to pull down the AGO-RNA complexes.

-

-

Washing:

-

Wash the beads extensively to remove non-specific binding.

-

-

Elution and Reverse Crosslinking:

-

Elute the complexes from the beads and reverse the crosslinks by heating.

-

-

RNA Purification:

-

Digest the proteins with Proteinase K and purify the associated RNAs.

-

-

Sequencing:

-

Prepare a small RNA library from the purified RNA and perform next-generation sequencing to identify the enriched miRNA and mRNA fragments.

-

Conclusion

miRNAs and siRNAs are powerful regulators of gene expression with distinct origins, mechanisms, and biological functions. While siRNAs offer potent and specific gene knockdown, making them valuable tools for research and targeted therapeutics, miRNAs provide a nuanced and widespread regulatory network, essential for normal cellular function. The choice between utilizing miRNA- or siRNA-based strategies in research and drug development depends on the specific application, whether it requires the precise silencing of a single gene or the modulation of a broader regulatory pathway. The experimental protocols detailed in this guide provide the foundational methods for investigating these fascinating and powerful molecules. A thorough understanding of their similarities and differences, as outlined in this technical guide, is paramount for their successful application in the advancement of biological science and medicine.

References

- 1. siRNA Versus miRNA as Therapeutics for Gene Silencing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. How to Distinguish between siRNA, shRNA, and miRNA - CD Genomics [rna.cd-genomics.com]

- 3. academic.oup.com [academic.oup.com]

- 4. miR-Q: a novel quantitative RT-PCR approach for the expression profiling of small RNA molecules such as miRNAs in a complex sample - PMC [pmc.ncbi.nlm.nih.gov]

- 5. clyte.tech [clyte.tech]

- 6. Small RNA Northern Blotting | McManus Lab [mcmanuslab.ucsf.edu]

- 7. Test MicroRNA Target with in vitro Cell Culture Luciferase Assay Protocol - Creative Biogene [creative-biogene.com]

- 8. Dual luciferase gene reporter assays to study miRNA function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dual Luciferase Gene Reporter Assays to Study miRNA Function | Springer Nature Experiments [experiments.springernature.com]

- 10. biorxiv.org [biorxiv.org]

The RNAi Pathway in C. elegans: A Technical Guide for Researchers and Drug Development

Introduction

The discovery of RNA interference (RNAi) in the nematode Caenorhabditis elegans has revolutionized functional genomics and opened new avenues for therapeutic intervention. This powerful, evolutionarily conserved mechanism of post-transcriptional gene silencing allows for the sequence-specific knockdown of gene expression. The simplicity of inducing RNAi in C. elegans, coupled with its genetic tractability and transparent body, has established it as a premier model system for dissecting gene function and for in vivo drug discovery. This technical guide provides an in-depth overview of the core RNAi pathway in C. elegans, detailed experimental protocols, quantitative data on knockdown efficiency, and its application in drug development.

The Core RNAi Machinery in C. elegans

The RNAi pathway in C. elegans can be broadly categorized into two interconnected pathways: the exogenous RNAi pathway, which responds to externally introduced double-stranded RNA (dsRNA), and the endogenous RNAi pathway, which regulates the expression of native genes. Both pathways converge on a core set of protein machinery to effect gene silencing.

Key Protein Components:

-

Dicer (DCR-1): A key initiator of the RNAi response, DCR-1 is an RNase III enzyme that processes long dsRNA into short interfering RNAs (siRNAs) of approximately 21-23 nucleotides.[1][2] C. elegans possesses a single Dicer homolog, DCR-1, which is essential for both the exogenous and certain endogenous RNAi pathways.[1][2] The helicase domain of DCR-1 is thought to aid in the processing of dsRNA.[1]

-

-

RDE-1: A primary Argonaute in the exogenous RNAi pathway, RDE-1 is essential for initiating a response to foreign dsRNA.[5][6] It binds to the primary siRNAs generated by Dicer.[3]

-

WAGO (Worm-specific Argonaute) proteins: This is a large clade of worm-specific Argonautes that primarily bind to secondary siRNAs, which are produced during the amplification of the RNAi signal.[1] They are crucial for the downstream silencing effects.

-

-

RNA-dependent RNA Polymerases (RdRPs): These enzymes are responsible for the amplification of the RNAi signal, a feature that makes RNAi particularly potent in C. elegans.[7][8]

-

RRF-1 and EGO-1: These are two key RdRPs. After the initial recognition of the target mRNA by the RDE-1/siRNA complex, RdRPs are recruited to synthesize secondary siRNAs using the target mRNA as a template.[7][9] This amplification step significantly increases the pool of siRNAs, leading to robust and sustained gene silencing.

-

-

Systemic RNAi Proteins (SID-1 and SID-2): These transmembrane proteins are crucial for the systemic nature of RNAi in C. elegans, allowing the silencing signal to spread throughout the organism.[10][11][12]

Signaling Pathways and Experimental Workflows

Exogenous RNAi Pathway

The exogenous RNAi pathway is initiated by the introduction of long dsRNA into the worm, which can be achieved through feeding, microinjection, or soaking. The dsRNA is then processed and leads to the degradation of the target mRNA.

Experimental Workflow for RNAi by Feeding

RNAi by feeding is the most common method for high-throughput screening due to its simplicity and scalability.

Data Presentation: Quantitative Analysis of RNAi Efficiency

Table 1: Comparison of Phenotype Penetrance by Feeding vs. Injection for Maternal-Effect Embryonic Lethal Genes

| Gene | RNAi by Feeding (% Embryonic Lethality) | RNAi by Injection (% Embryonic Lethality) | Reference |

| gpb-1 | 100% | 100% | [14] |

| par-1 | 100% | 100% | [14] |

| par-2 | 100% | 100% | [14] |

| par-3 | 97% | 100% | [14] |

| par-6 | 100% | 100% | [14] |

| cyk-1 | 55% | 100% | [14] |

| skn-1 | 100% | 100% | [14] |

| dnc-1 | 100% | 100% | [14] |

| bir-1 | 100% | 100% | [14] |

| pal-1 | 100% | 100% | [14] |

| dif-1 | 100% | 100% | [14] |

| plk-1 | 100% | 100% | [14] |

| dhc-1 | 100% | 100% | [14] |

| mex-3 | 100% | 100% | [14] |

Table 2: Effect of Feeding Duration on GFP Knockdown

| Duration of Feeding | GFP Expression | Reference |

| 24 hours | Markedly reduced | [14] |

| 48 hours | No visible non-neural GFP, 91% with reduced neural GFP | [14] |

| 72 hours | Complete knockdown in most tissues | [14] |

| 96 hours | Sustained complete knockdown | [14] |

Table 3: Results from a Large-Scale RNAi Screen on Chromosome I

| Parameter | Value | Reference |

| Genes screened by feeding | 1,200 | [14] |

| Genes with an observed phenotype | 168 (14%) | [14] |

| Genes tested by injection from the phenotypic hits | 86 | [14] |

| Phenotype observed by injection | 12 (14%) | [14] |

| Phenotype observed by feeding (in the same subset) | 13 (15%) | [14] |

Experimental Protocols

Detailed methodologies for the key RNAi experiments in C. elegans are provided below.

Protocol 1: RNAi by Feeding

This is the most widely used method for RNAi in C. elegans due to its ease of use and scalability.[15][16]

Materials:

-

E. coli strain HT115(DE3)

-

L4440 feeding vector

-

Nematode Growth Medium (NGM) plates containing ampicillin (50-100 µg/mL) and Isopropyl β-D-1-thiogalactopyranoside (IPTG) (1 mM)

-

LB medium with ampicillin (50-100 µg/mL)

-

Synchronized population of C. elegans (L4 stage)

Procedure:

-

Vector Construction: Clone a cDNA fragment of the target gene into the L4440 vector. The vector contains two T7 promoters in an inverted orientation flanking the multiple cloning site.

-

Transformation: Transform the L4440 construct into the HT115(DE3) E. coli strain. HT115(DE3) is deficient in RNase III and contains an IPTG-inducible T7 polymerase.

-

Bacterial Culture: Inoculate a single colony of the transformed bacteria into LB medium with ampicillin and grow overnight at 37°C. The following day, induce dsRNA expression by adding IPTG to a final concentration of 1 mM and continue to culture for 2-4 hours.

-

Seeding Plates: Seed NGM plates containing ampicillin and IPTG with the induced bacterial culture. Allow the bacterial lawn to grow overnight at room temperature.

-

Worm Synchronization and Transfer: Prepare a synchronized population of L4 stage worms. Transfer the synchronized worms to the seeded RNAi plates.

-

Incubation and Phenotypic Analysis: Incubate the plates at a constant temperature (e.g., 20°C). Observe the worms and their progeny for phenotypes at regular intervals (e.g., 24, 48, 72 hours).

Protocol 2: RNAi by Microinjection

Microinjection delivers a defined concentration of dsRNA directly into the gonad of adult hermaphrodites, often resulting in a potent and rapid knockdown.[5][10]

Materials:

-

High-purity dsRNA of the target gene (0.5-2 µg/µL)

-

Injection buffer (e.g., sterile water or 0.25x PBS)

-

Microinjection setup (inverted microscope, micromanipulator, microinjection needles)

-

Agarose pads

-

Halocarbon oil

-

M9 buffer

-

OP50-seeded NGM plates

Procedure:

-

dsRNA Preparation: Synthesize dsRNA in vitro using a PCR product with T7 promoters at both ends as a template. Purify the dsRNA and resuspend in injection buffer.

-

Preparation of Worms: Pick young adult hermaphrodites onto an agarose pad. Immobilize the worms with a drop of halocarbon oil.

-

Microinjection: Using a micromanipulator, inject the dsRNA solution into the syncytial gonad of the worms. A successful injection is often accompanied by a slight swelling of the worm.

-

Recovery: After injection, recover the worms by pipetting a small volume of M9 buffer onto the pad and transferring them to an OP50-seeded NGM plate.

-

Phenotypic Analysis: Allow the injected worms to recover and lay eggs. Analyze both the injected worms (P0) and their progeny (F1) for the desired phenotype.

Protocol 3: RNAi by Soaking

Soaking provides a non-invasive method for delivering dsRNA, particularly useful for treating a large number of worms simultaneously.[10][12]

Materials:

-

Concentrated dsRNA solution (1-5 µg/µL)

-

Soaking buffer (e.g., M9 buffer with additives like spermidine and octopamine)

-

Synchronized population of C. elegans (L1 or L4 stage)

-

Microfuge tubes or multi-well plates

-

OP50-seeded NGM plates

Procedure:

-

Preparation of Soaking Solution: Prepare a solution of dsRNA in soaking buffer.

-

Worm Preparation: Wash a synchronized population of worms off NGM plates with M9 buffer and pellet them by gentle centrifugation.

-

Soaking: Resuspend the worm pellet in the dsRNA soaking solution in a microfuge tube or a well of a multi-well plate. Incubate the worms in the solution for 4-24 hours at a constant temperature with gentle agitation.

-

Recovery: After soaking, pellet the worms and wash them with M9 buffer to remove excess dsRNA.

-

Plating and Analysis: Transfer the washed worms to OP50-seeded NGM plates and allow them to recover. Observe the soaked worms and their progeny for phenotypes.

C. elegans RNAi as a Model for Drug Discovery

The amenability of C. elegans to high-throughput RNAi screening makes it an invaluable tool for target identification and validation in drug discovery.[17][18][19] By creating worm models of human diseases, researchers can perform large-scale RNAi screens to identify genes that either enhance or suppress the disease phenotype. These genetic modifiers can then be investigated as potential drug targets.

This approach has been successfully used to identify potential therapeutic targets for a range of conditions, including neurodegenerative diseases and metabolic disorders.[17]

Conclusion

The RNAi pathway in C. elegans represents a robust and versatile system for functional genomics and preclinical drug discovery. Its well-characterized molecular machinery, coupled with the ease of inducing systemic gene silencing, provides researchers with a powerful toolkit to investigate complex biological processes. The detailed protocols and quantitative data presented in this guide offer a solid foundation for designing and executing effective RNAi experiments in C. elegans, ultimately accelerating the pace of biological discovery and therapeutic development.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. RNAi Plating for C. elegans Feeding: A Technique to Induce Target dsRNA Expression in E. coli [jove.com]

- 5. Inducing RNAi in Caenorhabditis elegans by Injection of dsRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantitative and Automated High-throughput Genome-wide RNAi Screens in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. High-Throughput, Liquid-Based Genome-Wide RNAi Screening in C. elegans | Springer Nature Experiments [experiments.springernature.com]

- 9. RNA Interference in Caenorhabditis Elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.biologists.com [journals.biologists.com]

- 11. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

- 12. Quantitative and automated high-throughput genome-wide RNAi screens in C. elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effectiveness of specific RNA-mediated interference through ingested double-stranded RNA in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 14. RNA Interference (RNAi) by Bacterial Feeding [bio-protocol.org]

- 15. Using RNA-mediated Interference Feeding Strategy to Screen for Genes Involved in Body Size Regulation in the Nematode C. elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. A fitness assay for comparing RNAi effects across multiple C. elegans genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Delivery methods for RNA interference in C. elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Large-scale Gene Knockdown in C. elegans Using dsRNA Feeding Libraries to Generate Robust Loss-of-function Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

structural biology of the RISC complex

An In-depth Technical Guide to the Structural Biology of the RISC Complex

For Researchers, Scientists, and Drug Development Professionals

Introduction

The RNA-Induced Silencing Complex (RISC) is a central player in the RNA interference (RNAi) pathway, a fundamental mechanism of gene regulation in most eukaryotic organisms.[1][2] This ribonucleoprotein complex utilizes small non-coding RNAs, such as microRNAs (miRNAs) and small interfering RNAs (siRNAs), as guides to identify and silence target messenger RNA (mRNA) molecules.[1][2] The specificity and efficiency of RISC make it a powerful tool for experimental gene knockdown and a promising target for therapeutic intervention. This guide provides a comprehensive technical overview of the structural biology of the core RISC complex, focusing on its assembly, mechanism of action, and the experimental methodologies used to elucidate its function.

Core Components of the RISC Complex

The minimalistic functional core of the RISC consists of an Argonaute (Ago) protein and a small guide RNA.[3] In humans, the Argonaute family comprises four proteins (AGO1-4), with AGO2 being unique in its ability to catalytically cleave target mRNAs.[4][5]

Argonaute Proteins: These are highly conserved proteins characterized by a bilobed structure containing several key domains:

-

N-terminal Domain: Involved in the release of the cleaved passenger strand of the siRNA duplex.

-

PAZ (Piwi-Argonaute-Zwille) Domain: Recognizes and anchors the 3' end of the guide RNA.[6]

-

MID (Middle) Domain: Binds the 5' phosphate of the guide RNA, which is crucial for stable association.[7][8]

-

PIWI Domain: Structurally homologous to Ribonuclease H (RNase H) and contains the catalytic site for "slicer" activity, responsible for cleaving the phosphodiester backbone of the target mRNA.[6]

Guide RNA: A single-stranded RNA molecule of approximately 20-23 nucleotides that provides target specificity to the RISC. The guide RNA is loaded into the Argonaute protein, with its "seed" region (nucleotides 2-8 from the 5' end) being the primary determinant for target recognition.

RISC Assembly and Target Recognition

The assembly of a mature, active RISC is a multi-step process.

-

RISC Loading Complex (RLC) Formation: In humans, the assembly process is initiated by the formation of the RLC, which consists of Dicer, the transactivating response RNA-binding protein (TRBP), and an unloaded Argonaute2 (Ago2) protein.[2]

-

siRNA/miRNA Processing and Loading: Dicer, an RNase III enzyme, processes long double-stranded RNA (dsRNA) or precursor-miRNA (pre-miRNA) into short siRNA or miRNA duplexes.[9] This duplex is then loaded onto Ago2 within the RLC to form the pre-RISC.[10]

-